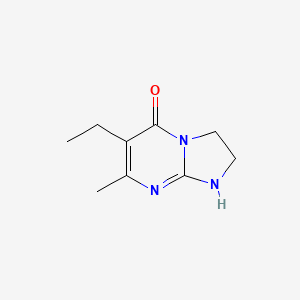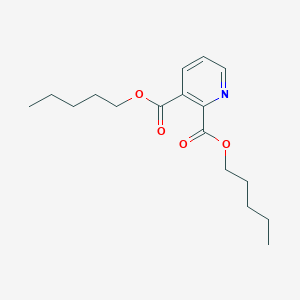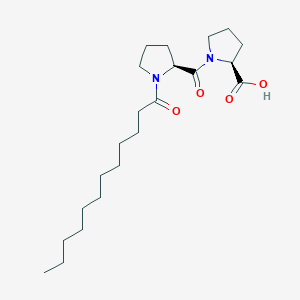
Imidazo(1,2-a)pyrimidin-5(1H)-one, 6-ethyl-2,3-dihydro-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(1,2-a)pyrimidin-5(1H)-one, 6-ethyl-2,3-dihydro-7-methyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, one common method involves the condensation of 2-aminopyrimidine with α-haloketones or α-haloesters in the presence of a base. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,2-a]pyrimidin-5(1H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For their antimicrobial, antiviral, and anticancer properties.
Medicine: As potential therapeutic agents for treating various diseases.
Industry: In the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit enzyme activity, thereby blocking a critical step in a disease pathway.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-inflammatory and analgesic properties.
Imidazo[1,2-a]pyrazine: Studied for its potential as an anticancer agent.
Imidazo[1,2-a]pyridazine: Investigated for its antimicrobial activity.
Uniqueness
Imidazo[1,2-a]pyrimidin-5(1H)-one, 6-ethyl-2,3-dihydro-7-methyl- stands out due to its unique structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propiedades
Número CAS |
65658-67-5 |
|---|---|
Fórmula molecular |
C9H13N3O |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
6-ethyl-7-methyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H13N3O/c1-3-7-6(2)11-9-10-4-5-12(9)8(7)13/h3-5H2,1-2H3,(H,10,11) |
Clave InChI |
UJAAZNQFASWGLP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C2NCCN2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)



![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)


![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)

![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)


